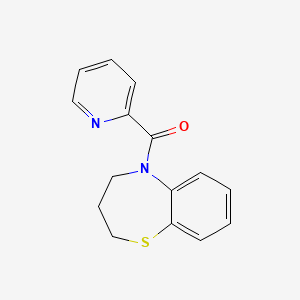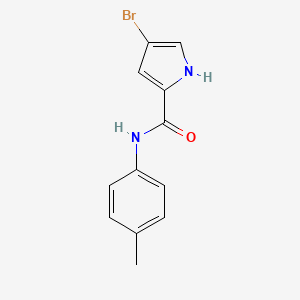![molecular formula C16H17BrN2O2S B7462636 4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as BMT-047, and it is a selective beta-1 adrenergic receptor agonist.
Mecanismo De Acción
BMT-047 acts as a selective beta-1 adrenergic receptor agonist, which means that it binds specifically to this receptor and activates it. This activation leads to an increase in the activity of the sympathetic nervous system, which results in increased heart rate, cardiac output, and blood pressure. BMT-047 also has vasodilatory effects, which further contributes to its cardiovascular effects.
Biochemical and Physiological Effects:
BMT-047 has been shown to have significant biochemical and physiological effects on the cardiovascular system. It increases heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of heart failure and other cardiovascular diseases. BMT-047 also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Additionally, BMT-047 has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT-047 has several advantages for use in lab experiments. It is a potent and selective beta-1 adrenergic receptor agonist, which makes it a useful tool for studying the function of this receptor in various physiological processes. BMT-047 also has well-characterized biochemical and physiological effects, which makes it easier to interpret experimental results. However, BMT-047 also has limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently or continuously to maintain its effects. Additionally, BMT-047 can have off-target effects on other adrenergic receptors, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research on BMT-047. One area of interest is the development of new drugs and therapies based on the structure and function of BMT-047. Another area of interest is the study of the molecular mechanisms underlying the biochemical and physiological effects of BMT-047. Additionally, there is potential for BMT-047 to be used in the development of new diagnostic tools for cardiovascular diseases and other conditions. Overall, BMT-047 is a promising compound with significant potential for scientific research and development.
Métodos De Síntesis
BMT-047 can be synthesized using a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-3-chloropropan-1-ol to produce an intermediate compound. This intermediate compound is then reacted with 4-cyanobenzyl alcohol to form the final product, BMT-047. The synthesis method of BMT-047 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
BMT-047 has been extensively studied for its potential applications in medicine and biotechnology. It has been found to be a potent beta-1 adrenergic receptor agonist, which makes it a useful tool for studying the function of this receptor in various physiological processes. BMT-047 has also been shown to have potential therapeutic applications in the treatment of heart failure, hypertension, and other cardiovascular diseases. Additionally, BMT-047 has been used in the development of new drugs and therapies for various other diseases and conditions.
Propiedades
IUPAC Name |
4-[3-[(5-bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-19(10-15-6-7-16(17)22-15)9-13(20)11-21-14-4-2-12(8-18)3-5-14/h2-7,13,20H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABMXFRYERPWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Br)CC(COC2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)
![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)


![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)